2,3-Dihydro-1-benzofuran-5-carbonyl chloride
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Overview
Description
2,3-Dihydro-1-benzofuran-5-carbonyl chloride is an organic compound with the molecular formula C9H7ClO2 and a molecular weight of 182.61 g/mol . It is a pale-yellow to yellow-brown solid that is used primarily in research and development . This compound is known for its reactivity and is often utilized in the synthesis of various chemical intermediates and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dihydro-1-benzofuran-5-carbonyl chloride can be synthesized through several methods. One common approach involves the alkylation of o-bromophenol with 1,2-dichloroethane in the presence of a phase-transfer catalyst such as benzyltributylammonium chloride, followed by a reaction with magnesium in anhydrous tetrahydrofuran . This method is noted for its simplicity and high yield, making it suitable for industrial applications .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions under controlled conditions to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1-benzofuran-5-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted benzofuran derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: In the presence of water, it can hydrolyze to form 2,3-dihydro-1-benzofuran-5-carboxylic acid.
Common Reagents and Conditions
Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.
Oxidizing Agents: Like potassium permanganate or chromium trioxide, are used for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride, are employed for reduction reactions.
Major Products
The major products formed from these reactions include various substituted benzofuran derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
2,3-Dihydro-1-benzofuran-5-carbonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-Dihydro-1-benzofuran-5-carbonyl chloride involves its reactivity with various biological targets. It can act as an acylating agent, modifying proteins and enzymes by forming covalent bonds with nucleophilic residues such as serine, cysteine, and lysine . This modification can alter the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1-benzofuran-5-carboxylic acid: A hydrolysis product of 2,3-Dihydro-1-benzofuran-5-carbonyl chloride.
1-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile: Another benzofuran derivative with different functional groups.
Uniqueness
This compound is unique due to its high reactivity and versatility in chemical synthesis. Its ability to undergo various reactions makes it a valuable intermediate in the production of a wide range of compounds .
Properties
IUPAC Name |
2,3-dihydro-1-benzofuran-5-carbonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO2/c10-9(11)7-1-2-8-6(5-7)3-4-12-8/h1-2,5H,3-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQCKMNRXXRJGIZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379848 |
Source
|
Record name | 2,3-dihydro-1-benzofuran-5-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40379848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55745-71-6 |
Source
|
Record name | 2,3-dihydro-1-benzofuran-5-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40379848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 55745-71-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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